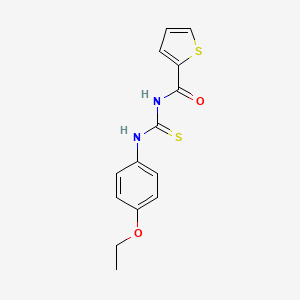

N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide

Beschreibung

N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide is a thiourea derivative featuring a 2-thienylformamide backbone substituted with a 4-ethoxyphenylamino-thioxomethyl group. This compound belongs to the broader class of 2-thioxoacetamide analogues, which are characterized by their sulfur-containing functional groups and diverse pharmacological potentials, including antimicrobial, anticancer, and enzyme-inhibitory activities . The 4-ethoxyphenyl substituent likely enhances lipophilicity and metabolic stability compared to unsubstituted or electron-withdrawing analogues, though empirical validation is required .

Eigenschaften

IUPAC Name |

N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S2/c1-2-18-11-7-5-10(6-8-11)15-14(19)16-13(17)12-4-3-9-20-12/h3-9H,2H2,1H3,(H2,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESIAFZXRYGYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with thiophene-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with 2-thioxoacetamide derivatives reported in , which vary in substituents on the thiazolidinone ring and the aryl/heteroaryl groups. Key structural differences include:

- Core Backbone : Unlike analogues with phenyl or indole substituents, the target compound incorporates a 2-thienyl group, which may alter electronic distribution and π-stacking interactions due to the thiophene ring’s aromaticity .

- Substituent Groups: The 4-ethoxyphenyl group contrasts with the 4-chlorophenyl (compound 13), 4-methoxyphenyl (compound 9), and nitro-furyl (compounds 12–13) moieties.

Physical Properties

Melting points of analogues range from 147–207°C, influenced by substituent polarity and crystallinity. For example:

- Compound 9 (4-methoxyphenyl): 186–187°C

- Compound 10 (indole-substituted): 206–207°C

- Compound 12 (nitro-furyl): 155–156°C

The ethoxyphenyl group in the target compound may lower melting points slightly compared to methoxy analogues due to increased alkyl chain flexibility, though this remains speculative without direct data .

Analytical Characterization

All analogues in were validated via $^1$H-NMR and mass spectrometry (MS), confirming the integrity of the thioxoacetamide core and substituent regiochemistry. Similar analytical methods would apply to the target compound, with distinct NMR signals expected for the ethoxyphenyl (δ ~1.4 ppm for CH$3$, δ ~4.0 ppm for OCH$2$) and thienyl (δ ~6.5–7.5 ppm) protons .

Table 1: Comparative Analysis of 2-Thioxoacetamide Analogues

Research Implications and Limitations

Further studies should prioritize synthesis optimization (e.g., varying reaction solvents or catalysts for higher yields) and comparative bioassays against analogues in to elucidate substituent-activity relationships .

Biologische Aktivität

N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H14N2OS

- Molecular Weight : 250.33 g/mol

- CAS Number : Not specifically listed in the available sources, but related compounds can be referenced for structural analysis.

The compound features a thienyl group, an ethoxyphenyl moiety, and a thioxomethyl group, which contribute to its unique properties and potential biological effects.

Antitumor Activity

Research indicates that compounds similar to N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit topoisomerases, enzymes critical for DNA replication and transcription. The inhibition of these enzymes can lead to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For example, a study demonstrated that related thienylformamides possess cytotoxicity against human prostate cancer cells in vitro, suggesting that they may serve as potential therapeutic agents in oncology .

The proposed mechanism of action involves the interaction with cellular pathways responsible for cell cycle regulation and apoptosis. Specifically, the compound may induce cell cycle arrest and promote programmed cell death through the activation of caspases and other apoptotic markers.

Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of thienylformamide derivatives, researchers found that specific modifications to the thienyl structure enhanced cytotoxicity against breast cancer cell lines. The study utilized both in vitro assays and in vivo models to assess tumor growth inhibition .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide induces apoptosis. The results indicated that the compound activates intrinsic apoptotic pathways through mitochondrial depolarization and cytochrome c release .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that variations in the ethoxyphenyl substituent significantly influenced biological activity. Compounds with electron-donating groups exhibited enhanced activity compared to their electron-withdrawing counterparts .

Comparative Table of Biological Activities

Q & A

Q. What synthetic strategies are recommended for preparing N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide?

A robust synthesis should start with coupling 4-ethoxyaniline with a thiocarbonyl reagent (e.g., thiophosgene) to form the thioamide intermediate. Subsequent reaction with 2-thienylformamide under controlled pH (e.g., in DMF at 60–80°C) ensures regioselectivity. Critical steps include inert atmosphere handling to prevent oxidation and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Full characterization via /-NMR, IR (to confirm thioamide C=S stretch at ~1250 cm), and high-resolution mass spectrometry (HRMS) is essential to validate purity and structure .

Q. How should researchers ensure compound stability during storage?

Store the compound in amber glass vials under argon at –20°C to minimize degradation from light, moisture, and oxygen. Pre-dry solvents (e.g., molecular sieves for DMSO) and use stabilizers like BHT (0.1% w/w) if required. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition products .

Q. What chromatographic methods are effective for purity assessment?

Use reverse-phase HPLC (e.g., Agilent ZORBAX Eclipse Plus C18, 5 µm, 4.6 × 150 mm) with a gradient of 10–90% acetonitrile in 0.1% formic acid. Retention time and UV-Vis spectra (λ = 254 nm) should match a certified reference standard. For TLC, silica gel 60 F plates with ethyl acetate/hexane (3:7) can resolve major impurities (R ~0.5) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Grow single crystals via slow evaporation of a saturated DCM/hexane solution. Collect diffraction data (Mo-Kα radiation, 100 K) and solve the structure using SHELX. Pay attention to potential disorder in flexible groups (e.g., ethoxy side chains), which may require multi-conformer modeling. Intramolecular hydrogen bonds (N–H⋯S or N–H⋯O) should be analyzed using Mercury software to confirm stabilization effects .

Q. What experimental designs are optimal for evaluating its biological activity?

Conduct in vitro assays using cancer cell lines (e.g., MCF-7, HepG2) with MTT or SRB assays. Include dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin). For anti-inflammatory studies, measure COX-2 inhibition via ELISA and validate selectivity over COX-1. Synchrotron-based microspectroscopy can localize the compound in cellular compartments .

Q. How can isotopic labeling (13C^{13}C13C/15N^{15}N15N) elucidate metabolic pathways?

Synthesize -labeled 4-ethoxyaniline via Ullmann coupling with -iodobenzene. Administer the labeled compound to hepatocyte cultures and track metabolites using LC-MS/MS (Q-TOF). Fragment ion analysis (e.g., m/z 178 → 121 for glucuronide conjugates) identifies Phase I/II metabolic modifications .

Q. What computational methods predict structure-activity relationships (SAR)?

Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions. Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. Correlate binding affinity (ΔG) with experimental IC values to prioritize derivatives for synthesis .

Methodological Notes

- Contradictions in Data : and list similar thiourea derivatives but lack explicit stability data for the target compound. Cross-validate storage conditions with structurally analogous compounds .

- Advanced Characterization : For polymorph screening, use DSC and PXRD to identify crystalline forms, which may impact bioavailability .

- Biological Replicates : Include ≥3 independent experiments with statistical analysis (ANOVA, p < 0.05) to ensure reproducibility in activity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.